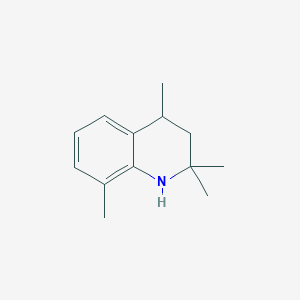
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline: is an organic compound with the molecular formula C13H19N . It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of four methyl groups attached to the quinoline ring system, making it highly substituted and unique in its structure .
作用機序
Target of Action
Quinoline derivatives, which this compound is a part of, have been shown to have potential antioxidant properties .
Mode of Action
It is suggested that quinoline derivatives may function as powerful antioxidants, potentially interacting with reactive oxygen species (ros) to prevent oxidative damage .
Biochemical Pathways
Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
The compound’s conformational flexibility may influence its permeability across the blood-brain barrier, which could impact its bioavailability and neuroprotective efficacy .
Result of Action
As a potential antioxidant, it may help protect cells from oxidative damage, which could be beneficial in conditions such as neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of This compound with suitable reagents to form the desired tetrahydroquinoline structure . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
科学的研究の応用
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline
Uniqueness
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring.
特性
IUPAC Name |
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHCTXGGHZXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)
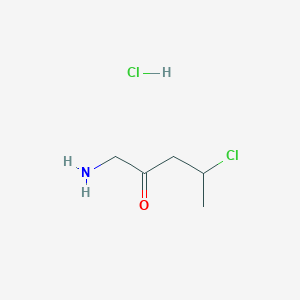

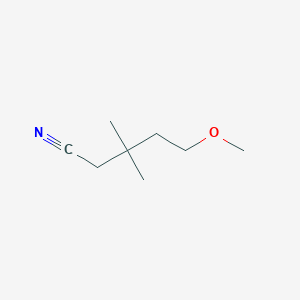
![3-(3-chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)
![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)
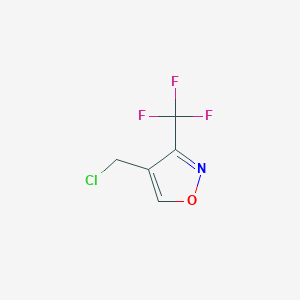
![ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate](/img/structure/B2863738.png)
![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)
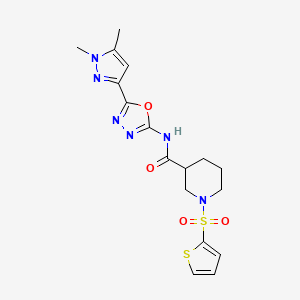
![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride](/img/structure/B2863744.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2863747.png)
